

Application Notes and Protocols for Immunohistochemical Analysis of Vilaprisan-Treated Tissues

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Compound of Interest

Compound Name: Vilaprisan

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Introduction

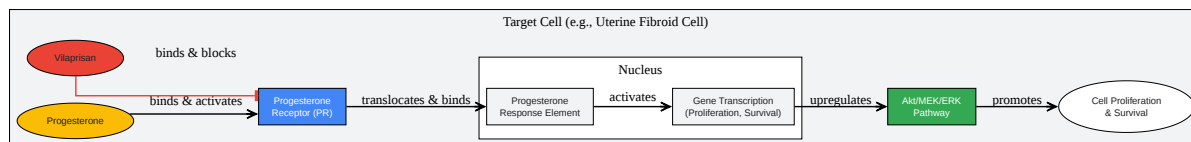
Vilaprisan is a highly potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1] As an SPRM, **Vilaprisan** exhibits antagonistic effects on the progesterone receptor (PR), which plays a crucial role in the pathophysiology of these conditions.[1][2] Understanding the cellular and molecular changes induced by **Vilaprisan** in target tissues is paramount for elucidating its mechanism of action and assessing its therapeutic efficacy. Immunohistochemistry (IHC) is an indispensable tool for visualizing and quantifying these changes at the tissue level.

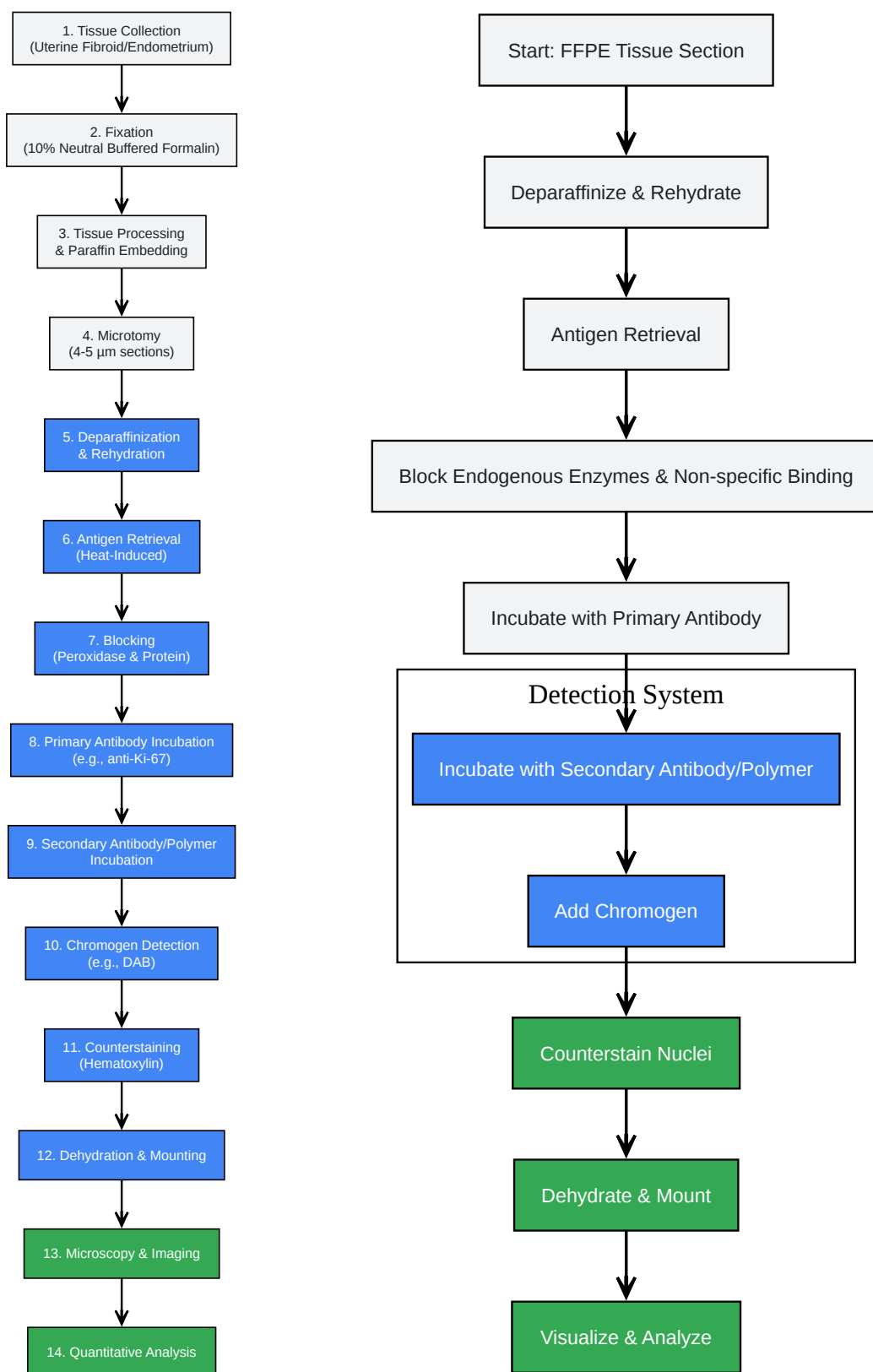
These application notes provide detailed protocols for the immunohistochemical analysis of tissues treated with **Vilaprisan**, with a focus on uterine fibroids and endometrial tissue. The protocols described herein are for key markers of cell proliferation, apoptosis, and hormone receptor status, which are critical for evaluating the biological effects of **Vilaprisan**.

Mechanism of Action and Signaling Pathway

Vilaprisan acts as a selective antagonist of the progesterone receptor, thereby inhibiting the downstream signaling pathways that promote the growth and survival of uterine fibroid cells. Progesterone signaling is known to activate pathways such as the Akt/MEK/ERK pathway,

which are involved in cell proliferation.[3] By blocking the progesterone receptor, **Vilaprisan** is expected to downregulate these pro-proliferative pathways and induce apoptosis in target cells.





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References

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- 2. researchgate.net [researchgate.net]
- 3. Effect of a Selective Progesterone Receptor Modulator on Induction of Apoptosis in Uterine Fibroids In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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